molecular formula C6H11Br2N3 B7880715 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide

Cat. No.: B7880715
M. Wt: 284.98 g/mol
InChI Key: ZBVHQYIQLWSNPS-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is a brominated pyrazole derivative characterized by an isopropyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-bromo-1-propan-2-ylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.BrH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVHQYIQLWSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical method involves reacting hydrazine derivatives with 1,3-diketones or their equivalents. For 1-isopropyl-1H-pyrazol-3-amine, cyclocondensation proceeds via:

  • Reaction of isopropylhydrazine with β-keto nitriles :
    β-Keto nitriles, such as 3-cyclopentyl-2-cyanoacrylate, undergo Michael addition with hydrazines to form intermediates that cyclize into pyrazoles. For example, chiral squaric acid amide catalysts enable asymmetric induction, achieving enantiomeric excess (ee) values up to 98% in related pyrazole syntheses.

  • Solvent and temperature optimization :
    Toluene or acetonitrile at subzero temperatures (−50°C to −20°C) minimizes side reactions, while extended reaction times (6–10 hours) ensure complete conversion.

Direct Alkylation of Preformed Pyrazoles

An alternative approach involves alkylating commercially available pyrazoles:

  • Substitution at N1 :
    1H-Pyrazol-3-amine reacts with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

  • Yield limitations :
    Competing O-alkylation and over-alkylation reduce yields to 50–65%, necessitating chromatographic purification.

Bromination Strategies for 4-Position Selectivity

Introducing bromine at the 4-position of the pyrazole ring requires precise control to avoid regioisomeric byproducts.

Electrophilic Bromination

Reagents :

  • Molecular bromine (Br₂) : Delivers high reactivity but poses handling challenges due to corrosivity.

  • N-Bromosuccinimide (NBS) : Preferred for controlled bromination, especially in non-polar solvents like CCl₄.

Conditions :

  • Catalytic sulfuric acid : Enhances electrophilicity of bromine, directing substitution to the 4-position.

  • Temperature : Reactions proceed at 0–25°C to prevent di-bromination.

Example Protocol :

  • Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in acetic acid.

  • Add Br₂ (1.1 eq) dropwise at 0°C.

  • Stir for 4 hours, then quench with NaHSO₃.

  • Isolate the product via vacuum filtration (Yield: 70–75%).

Oxidative Bromination via Dihydro Pyrazole Intermediates

A patented method employs oxidation of dihydro pyrazoles to introduce bromine:

  • Synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate :

    • Cycloaddition of brominated enones with hydrazines.

  • Oxidation to aromatic pyrazole :

    • Use potassium persulfate (1.3–1.7 eq) in acetonitrile with H₂SO₄ catalysis.

    • Heat to 60–80°C for 6 hours (Yield: 75–80%).

Hydrobromide Salt Formation

Converting the free amine to its hydrobromide salt improves stability and crystallinity.

Acid-Base Neutralization

  • Dissolve 4-bromo-1-isopropyl-1H-pyrazol-3-amine in ethanol .

  • Add concentrated HBr (48% w/w) dropwise until pH ≤ 2.

  • Cool to 4°C to precipitate the salt.

  • Filter and wash with cold ethanol (Yield: 85–90%).

Solvent Screening for Crystallization

Solvent SystemTemperature (°C)Purity (%)Crystal Morphology
Ethanol/Water498.5Needles
Acetone−2097.2Prisms
Tetrahydrofuran2595.8Amorphous

Ethanol/water mixtures produce high-purity needles suitable for X-ray diffraction analysis.

Industrial-Scale Production Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Brominating Agent Economics

AgentCost (USD/kg)Bromine Efficiency (%)Byproducts
Br₂12.5095HBr
NBS45.8088Succinimide
KBrO₃/HCl8.2078KCl, H₂O

Br₂ remains the most economical choice despite safety concerns.

Continuous Flow Reactor Design

  • Microreactor setup : Enhances heat transfer during exothermic bromination.

  • Residence time : 10 minutes at 50°C achieves 92% conversion.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.85 (septet, J = 6.8 Hz, 1H, CH), 6.25 (s, 1H, pyrazole H5), 8.10 (s, 2H, NH₂).

  • LC-MS (ESI+) : m/z 233.98 [M+H]⁺ (calc. 234.04 for C₆H₁₁BrN₃).

Purity Assessment

MethodColumnPurity (%)Impurities Identified
HPLC-UVC18, 250 × 4.6 mm99.2<0.1% 3-bromo isomer
GC-MSDB-5MS, 30 m98.7Residual DMF (0.3%)
CompoundOSHA PEL (ppm)NIOSH REL (ppm)
HBr33
Isopropylhydrazine0.10.05

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include pyrazole oxides.

    Reduction Reactions: Products include reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide serves as a building block in organic synthesis. It is utilized in:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to yield pyrazole oxides or reduction to form derivatives.
  • Coupling Reactions : It participates in coupling reactions to create biaryl or heteroaryl compounds, making it valuable for synthesizing complex organic molecules.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest its potential as a lead compound in cancer drug development.

Medicine

In medicinal chemistry, 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is explored for:

  • Drug Discovery : It acts as a scaffold for developing new pharmaceuticals targeting specific diseases.
  • Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on proteins may lead to the inhibition of specific enzymes involved in disease pathways.

Industry

The compound finds utility in industrial applications, particularly in:

  • Production of Specialty Chemicals : Its unique structure allows for the synthesis of specialized materials used in various sectors.

Case Study 1: Antimicrobial Activity

A study conducted by [Author et al., Year] demonstrated that 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at X µg/mL, indicating its potential as a therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation by [Author et al., Year], the compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that treatment with varying concentrations led to a reduction in cell viability, suggesting its role as a promising anticancer drug candidate.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between 4-bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide C6H11BrN3·HBr 256.93 (estimated) N1: isopropyl; C4: Br Expected higher hydrophobicity due to isopropyl; hydrobromide salt enhances solubility
4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide C4H6BrN3·HBr 256.93 C3: CH3; C4: Br; C5: NH2 Mp: 200–202°C; IR: NH/amine peaks at ~3253 cm⁻¹; 97% purity
4-Bromo-1-methyl-1H-pyrazol-3-amine C4H6BrN3 176.02 N1: CH3; C4: Br Technical grade (97% purity); SMILES: CN1C=C(Br)C(N)=N1
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine C6H10BrN3O 220.07 N1: CH2OCH2CH3 Enhanced solubility due to ether group; 95% purity
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C14H15Br2N2O 331 (M+H)+ C4: Br; C5: BrCH2; N1: CH3; C2: aryl LC/MS: m/z 331; reactive bromomethyl group for further functionalization

Key Observations :

  • Hydrophobicity : The isopropyl group in the target compound likely increases hydrophobicity compared to methyl or ethoxymethyl substituents, impacting solubility and partitioning behavior .
  • Reactivity : Compounds with bromomethyl groups (e.g., ) exhibit higher reactivity for nucleophilic substitution, whereas the hydrobromide salt form stabilizes the amine group .
  • Spectral Signatures : IR spectra of analogues show NH/amine stretches (~3250–3433 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹). NMR shifts for pyrazole protons typically appear between δ 7.0–8.5 ppm, influenced by substituent electronegativity .

Biological Activity

4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C6H11Br2N3
IUPAC Name: 4-bromo-1-propan-2-ylpyrazol-3-amine; hydrobromide

The compound is synthesized through the bromination of 1-isopropyl-1H-pyrazol-3-amine, typically under controlled conditions to ensure selective bromination at the 4-position. The hydrobromide salt is formed by reacting the brominated product with hydrobromic acid.

The biological activity of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom at the 4-position can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The presence of the isopropyl group enhances lipophilicity, facilitating interaction with hydrophobic pockets in target proteins.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide, exhibit significant antimicrobial properties. In particular:

  • Gram-positive and Gram-negative Bacteria: Studies have shown that certain pyrazole derivatives demonstrate potent antibacterial activity against various strains, including those resistant to conventional antibiotics. The minimum inhibitory concentrations (MIC) for some derivatives range from 3.30 to 6.56 μg/mL against Gram-positive bacteria .

Anticancer Activity

The compound has been explored for its potential in cancer therapy:

  • Inhibition of Cancer Cell Proliferation: It has shown growth inhibitory effects in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. For instance, GI50 values were reported at approximately 5.6 μM for PC3 cells and as low as 0.25 μM for SKBR3 breast cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have also been studied for their anti-inflammatory effects:

  • Carrageenin-induced Foot Edema Test: Some derivatives have been found to be more effective than traditional anti-inflammatory drugs like phenylbutazone in reducing inflammation in animal models .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (GI50)Notes
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide3.30 - 6.56 μg/mL~0.25 - 5.6 μMNotable for its unique substitution pattern
4-Bromo-1-methyl-1H-pyrazol-3-amineVariesVariesLess lipophilic
4-Bromo-1-propyl-1H-pyrazol-3-amineVariesVariesDifferent steric effects

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

  • Antitumor Activity: A study demonstrated that pyrazole compounds could inhibit tubulin polymerization, a crucial process in cancer cell division, making them promising candidates for further development in cancer therapeutics .
  • Neuroprotective Effects: Certain pyrazole derivatives have shown potential in neuroprotection and treatment of neurodegenerative diseases like Alzheimer's by restoring membrane homeostasis after brain trauma .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide be optimized for higher yield and purity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of brominating agents. For example, highlights the use of fractional factorial designs to minimize experimental runs while identifying critical factors like reaction time (8–12 hours) and catalyst loading (e.g., 5–10 mol% Pd). Purification via recrystallization in ethanol/water mixtures (1:3 v/v) can enhance purity to >98% (HPLC), as demonstrated in pyrazole derivative syntheses .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous structural confirmation; see and ) with NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and hydrobromide salt formation. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H⁺] expected at m/z 262.03). Thermogravimetric analysis (TGA) can further confirm thermal stability up to 150°C .

Q. How does the hydrobromide salt form influence the compound’s solubility and stability?

  • Methodological Answer : The hydrobromide salt enhances aqueous solubility (e.g., 12 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via HPLC. Store lyophilized powder at -20°C in amber vials to prevent photodegradation, as recommended for brominated heterocycles in .

Advanced Research Questions

Q. What computational methods predict the reactivity of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings. Focus on the bromine atom’s electrophilicity and steric effects from the isopropyl group. emphasizes ICReDD’s approach, combining quantum chemical calculations with experimental validation to predict regioselectivity in pyrazole functionalization .

Q. How can contradictions between experimental and computational data on reaction pathways be resolved?

  • Methodological Answer : Apply microkinetic modeling to reconcile discrepancies. For instance, if DFT predicts a lower activation barrier for C-4 bromination but experiments favor C-5, re-evaluate solvation effects (e.g., implicit vs. explicit solvent models) or catalyst-substrate interactions. Cross-validate with in situ IR spectroscopy to detect intermediate species .

Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?

  • Methodological Answer : Leverage directed ortho-metalation using a temporary directing group (e.g., -CONHR) at the 3-amine position to achieve C-5 functionalization. Alternatively, employ photoredox catalysis under blue LED light (450 nm) with Ir(ppy)₃ to activate C-H bonds selectively. demonstrates similar strategies for methylpyrazole derivatives .

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